Sodium hydrogen sulfate

HNaO4S

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

HNaO4S

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

## 1. As a pH Buffering Agent

Due to its ability to readily donate or accept protons, sodium hydrogen sulfate is a valuable tool for maintaining a specific pH in various research settings. Its acidic nature allows it to act as a buffer in solutions, resisting changes in pH upon the addition of small amounts of acid or base [1]. This makes it ideal for applications like:

- Maintaining the optimal pH for enzyme activity in biochemical experiments [1].

- Creating buffers for cell culture media to ensure the survival and proper function of cells [2].

- Regulating the pH of solutions used in analytical chemistry to ensure accurate results [3].

## 2. As a Precursor for Other Chemical Compounds

Sodium hydrogen sulfate serves as a starting material for the synthesis of various other inorganic and organic compounds. These syntheses often exploit its acidic properties or the availability of the sulfate group (SO₄²⁻). Some examples include:

- Preparation of sulfuric acid by thermal decomposition [4].

- Synthesis of various metal sulfates by reacting sodium hydrogen sulfate with corresponding metal carbonates or hydroxides [5].

- Production of organic sulfate esters through esterification reactions [6].

## 3. As a Reagent in Analytical Chemistry

Sodium hydrogen sulfate finds use in various analytical techniques due to its acidic nature and ability to complex with certain metal ions. Some examples include:

- Precipitation of metal sulfates for the quantitative analysis of metal ions [7].

- Removal of interferences during analytical procedures by complex formation with specific metal ions [8].

- Activation of solid-state catalysts by creating surface acidity [9].

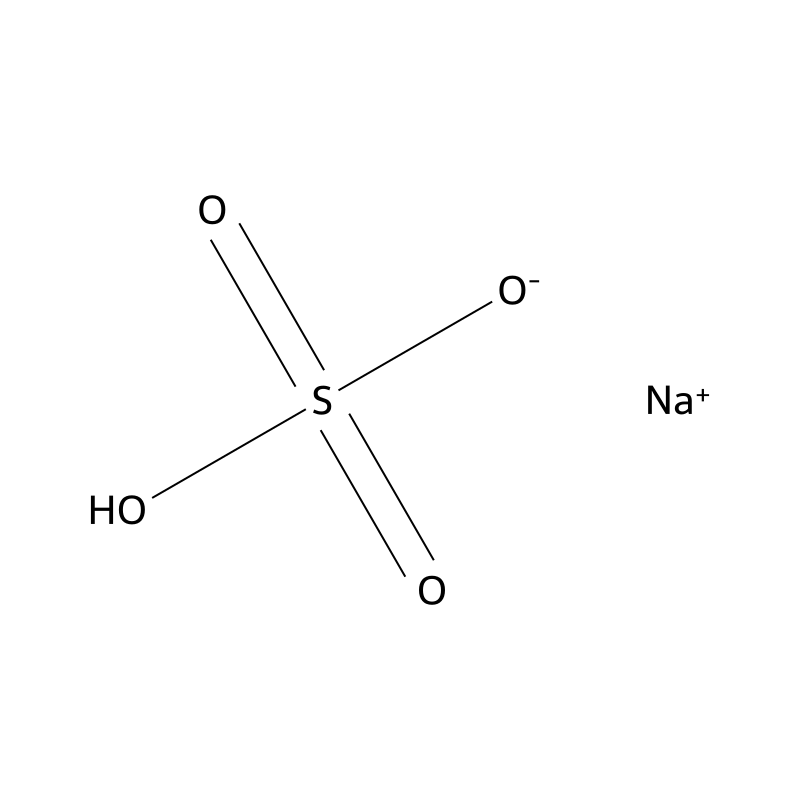

Sodium hydrogen sulfate, also known as sodium bisulfate, is a sodium salt of the bisulfate anion with the chemical formula NaHSO₄. It is an acid salt formed through the partial neutralization of sulfuric acid by sodium hydroxide or sodium chloride. This compound appears as a white, dry granular solid that is hygroscopic, meaning it readily absorbs moisture from the air. In aqueous solutions, sodium hydrogen sulfate exhibits acidic properties, with a pH of approximately 1 for a 1M solution .

The molecular weight of sodium hydrogen sulfate is approximately 120.06 g/mol, and it decomposes at temperatures above 315 °C. It has a density of 2.742 g/cm³ in its anhydrous form .

- Dehydration Reaction: When heated to 58 °C, hydrated sodium hydrogen sulfate loses water to become anhydrous:

- Formation of Sodium Pyrosulfate: At higher temperatures (280 °C), sodium hydrogen sulfate can decompose into sodium pyrosulfate and water:

- Neutralization Reactions: Sodium hydrogen sulfate can react with bases to form sodium salts and water, reflecting its acidic nature.

The primary method for synthesizing sodium hydrogen sulfate is the Mannheim process, which involves the reaction of sodium chloride with sulfuric acid:

This reaction is highly exothermic and produces liquid sodium hydrogen sulfate, which is then cooled and solidified into beads . Additionally, sodium hydrogen sulfate can be generated as a byproduct during the production of other mineral acids.

Sodium hydrogen sulfate has a wide range of applications across various industries:

- pH Control: Commonly used to lower pH levels in swimming pools and spas.

- Metal Finishing: Utilized in metal cleaning and finishing processes.

- Food Industry: Acts as an acidifier in food products and animal feeds.

- Bleaching Agent: Employed in textile and paper industries for bleaching processes.

- Catalyst: Used in various

Sodium hydrogen sulfate shares similarities with several other compounds that contain the bisulfate or sulfate ions. Below are some comparable compounds along with their unique characteristics:

| Compound | Formula | Unique Characteristics |

|---|---|---|

| Sodium Sulfate | Na₂SO₄ | Neutral salt; less acidic than sodium hydrogen sulfate |

| Potassium Hydrogen Sulfate | KHSO₄ | Similar properties but contains potassium; used in fertilizers |

| Ammonium Hydrogen Sulfate | NH₄HSO₄ | Used as a fertilizer; more soluble than sodium hydrogen sulfate |

| Calcium Sulfate | CaSO₄ | Used in construction; less soluble than sodium salts |

Sodium hydrogen sulfate's unique properties stem from its acidic nature and hygroscopic characteristics, distinguishing it from neutral salts like sodium sulfate.

Structural and Physical Characteristics

Sodium hydrogen sulfate exists as a hygroscopic crystalline solid in both anhydrous (NaHSO₄) and monohydrate (NaHSO₄·H₂O) forms. Key physical properties include:

| Property | Value (Anhydrous) | Value (Monohydrate) |

|---|---|---|

| Molecular Weight | 120.06 g/mol | 138.07 g/mol |

| Melting Point | 315°C (decomposes) | 58.5°C |

| Density | 2.1 g/cm³ | 2.1 g/cm³ |

| Solubility in Water | 67 g/100 mL | 67 g/100 mL |

| pKa (25°C) | 1.99 | 1.99 |

The anhydrous form decomposes at 315°C to release sulfur dioxide (SO₂) and water (H₂O), while the monohydrate loses water at 58.5°C.

Chemical Reactivity

Sodium hydrogen sulfate exhibits dual acidic and salt-like behavior due to its partial neutralization of sulfuric acid (H₂SO₄):

- Reaction with Hydroxides:

$$

\text{NaHSO₄} + \text{NaOH} \rightarrow \text{Na₂SO₄} + \text{H₂O}

$$

This reaction produces sodium sulfate (Na₂SO₄), a neutral salt. - Thermal Decomposition:$$2\text{NaHSO₄} \xrightarrow{280^\circ \text{C}} \text{Na₂S₂O₇} + \text{H₂O}$$At elevated temperatures, it forms sodium pyrosulfate (Na₂S₂O₇).

Physical Description

DryPowder; DryPowder, OtherSolid, Liquid; Liquid; OtherSolid; PelletsLargeCrystals; WetSolid

White, odourless crystals or granules

UNII

GHS Hazard Statements

MeSH Pharmacological Classification

Pictograms

Corrosive

Other CAS

Wikipedia

Use Classification

Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

Food additives

Food Additives -> ACID; -> JECFA Functional Classes

Cosmetics -> Buffering

General Manufacturing Information

All other basic inorganic chemical manufacturing

All other chemical product and preparation manufacturing

Food, beverage, and tobacco product manufacturing

Nonmetallic mineral product manufacturing (includes clay, glass, cement, concrete, lime, gypsum, and other nonmetallic mineral product manufacturing.

Paint and coating manufacturing

Paper manufacturing

Pesticide, fertilizer, and other agricultural chemical manufacturing

Primary metal manufacturing

Soap, cleaning compound, and toilet preparation manufacturing

Synthetic rubber manufacturing

Textiles, apparel, and leather manufacturing

Utilities

Wholesale and retail trade

Wood product manufacturing

Sulfuric acid, sodium salt (1:1): ACTIVE